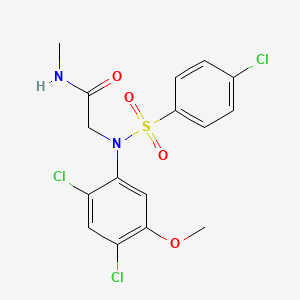

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide is a useful research compound. Its molecular formula is C16H15Cl3N2O4S and its molecular weight is 437.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C19H21Cl3N2O5S

- Molar Mass : 495.8 g/mol

- IUPAC Name : 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]amino-N-methylacetamide

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized to function as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.

Anticancer Activity

Research indicates that the compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against:

- Breast Cancer Cells : IC50 values suggest effective inhibition of cell proliferation.

- Lung Cancer Cells : Induction of apoptosis has been observed.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| Anticancer | A549 (Lung Cancer) | 20 | Induction of apoptosis |

| Anti-inflammatory | RAW 264.7 (Macrophage) | 25 | Modulation of cytokine production |

Case Studies

-

Study on Breast Cancer Cell Lines

- Objective : To evaluate the anticancer effects on MCF-7 cells.

- Findings : The compound reduced cell viability significantly after 48 hours of treatment, with morphological changes indicative of apoptosis.

-

Study on Inflammatory Response

- Objective : To assess the anti-inflammatory effects in RAW 264.7 macrophages.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential to modulate inflammatory cytokines effectively.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The design of similar sulfonamide derivatives has shown promising results against various cancer cell lines. For instance, compounds with structural similarities to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide have been evaluated for their cytotoxic effects on human cancer cells, including colon and breast cancer lines.

Case Study: Cytotoxic Evaluation

A study conducted by researchers demonstrated that several sulfonamide derivatives exhibited significant cytotoxic activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The quantitative structure–activity relationship (QSAR) analysis indicated that modifications in the chemical structure could enhance the anticancer properties of these compounds .

Pharmacological Applications

In addition to its anticancer properties, this compound may have broader pharmacological applications. Research into related compounds has suggested potential uses in treating bacterial infections and other diseases due to their biological activity against various pathogens.

Analyse Chemischer Reaktionen

Reaction Conditions

| Parameter | Details |

|---|---|

| Temperature | Controlled between 70–150°C to ensure selectivity and stability. |

| Reaction Time | Ranges from hours to several days , depending on intermediates and catalysts. |

| Atmosphere | Conducted under inert gases (e.g., nitrogen) to minimize side reactions. |

Monitoring Techniques

The progress of reactions is typically assessed using:

-

Thin-layer chromatography (TLC) : To track intermediate purification and final product formation.

-

High-performance liquid chromatography (HPLC) : For quantitative analysis and purity confirmation.

Mechanism of Action (Hypothetical)

While explicit data on this compound’s reactivity is limited, its structural features suggest:

-

Hydrogen bonding : Enabled by amide and sulfonamide groups, which may interact with biological targets (e.g., enzymes).

-

π–π stacking : Chlorinated aromatic rings and methoxy groups facilitate non-covalent interactions with protein residues.

-

Electrophilic substitution : Chlorine atoms on aromatic rings may undergo displacement reactions under basic conditions.

Structural Correlations with Reactivity

Analytical Methods for Characterization

| Technique | Purpose |

|---|---|

| NMR | Confirms molecular structure and purity by analyzing proton environments. |

| Infrared (IR) | Identifies functional groups (amide bonds, sulfonamides) via characteristic absorption peaks. |

Related Compounds and Insights

-

N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide : Shares structural similarities, with hydrogen bonding (N–H⋯O) observed in crystallographic studies, suggesting analogous stabilization mechanisms .

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide : A simpler precursor, highlighting the importance of substitution patterns in reactivity .

Challenges and Considerations

Eigenschaften

IUPAC Name |

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3N2O4S/c1-20-16(22)9-21(14-8-15(25-2)13(19)7-12(14)18)26(23,24)11-5-3-10(17)4-6-11/h3-8H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTISKRLICNRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.